N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
N'-(4-Methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide is an ethanediamide derivative featuring a 4-methoxyphenyl group linked to an N-alkylated piperidine scaffold substituted with a pyrazin-2-yl moiety. The ethanediamide core (oxamide) provides hydrogen-bonding capacity, while the 4-methoxyphenyl group contributes electron-donating properties and moderate lipophilicity. The pyrazine ring, a nitrogen-rich heterocycle, may enhance binding to biological targets through π-π stacking or polar interactions.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-27-16-4-2-15(3-5-16)23-19(26)18(25)22-12-14-6-10-24(11-7-14)17-13-20-8-9-21-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRWOTRIUKPYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The starting materials may include 4-methoxyphenylamine, pyrazine, and piperidine derivatives. Common synthetic routes may involve:
Formation of the piperidinyl group: This can be achieved through the reaction of piperidine with appropriate reagents.
Attachment of the pyrazinyl group: This step may involve the use of pyrazine derivatives and coupling reactions.
Formation of the ethanediamide linkage: This can be done through amide bond formation reactions using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the amide groups may yield corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives with Aryl Substitutions
Amide-Based Analogs with Piperidine/Pyrazine Moieties
Key Structural and Functional Insights
- In contrast, the 4-fluorophenyl group in BG15440 introduces electronegativity, which may improve metabolic stability but reduce steric bulk . Trifluoromethoxyphenyl () combines electronegativity and lipophilicity, likely enhancing blood-brain barrier penetration and resistance to cytochrome P450 metabolism .
- Piperidine/Pyrazine Modifications: The pyrazin-2-yl substituent on piperidine distinguishes the target compound from analogs like 4-methoxybutyrylfentanyl (piperidine with phenylethyl groups). Pyrazine’s nitrogen atoms may facilitate interactions with kinases or neurotransmitter receptors .
Backbone Variations :
Research Implications and Gaps
- Pharmacological Data: No direct activity data are available for the target compound.
- Synthetic Feasibility : and detail synthetic routes for piperidine-amide derivatives, which could guide the target compound’s preparation .
- Safety and Regulation : Structural similarity to controlled substances (e.g., fentanyl analogs) highlights the need for regulatory scrutiny to preempt misuse .
Biological Activity
N'-(4-methoxyphenyl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide, also known by its CAS number 1396848-63-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 369.4 g/mol. Its structure features a methoxyphenyl group and a pyrazinyl-substituted piperidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1396848-63-7 |
| Molecular Formula | C19H23N5O3 |
| Molecular Weight | 369.4 g/mol |
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, analogs have shown effectiveness against Leishmania spp., with some compounds demonstrating selective inhibition of enzymes involved in sterol biosynthesis, such as CYP51 and CYP5122A1 .
The proposed mechanism of action involves the binding of the compound to specific enzymes, leading to disruption in sterol synthesis pathways in pathogens like Leishmania. This inhibition results in impaired growth and proliferation of the parasites, making it a candidate for further development as an antileishmanial agent .
Study on Leishmania Inhibition
In a recent screening study, various compounds were tested against CYP51 and CYP5122A1 from Leishmania. The results indicated that some derivatives of this compound had low micromolar EC50 values against L. donovani promastigotes, suggesting potent antileishmanial activity .
Selectivity and Efficacy
Further investigations into selectivity revealed that certain analogs displayed a preference for inhibiting the growth of Leishmania without significantly affecting mammalian cells. This selectivity is crucial for minimizing potential side effects during therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
